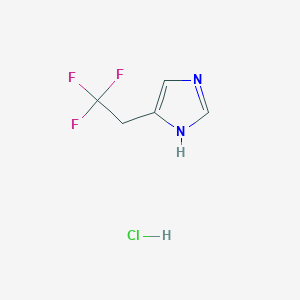

4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride

Overview

Description

“4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride” is a chemical compound that contains a trifluoroethyl group. This group is characterized by the presence of three fluorine atoms attached to an ethyl group . The trifluoroethyl group is known for its special properties which have led to an increasing number of applications for fluorine-containing organic compounds, especially in the field of new drug development .

Synthesis Analysis

The synthesis of compounds containing a trifluoroethyl group has been a topic of interest in recent years. For instance, an iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N -trifluoroethylation reactions .Chemical Reactions Analysis

The chemical reactions involving trifluoroethyl compounds have been studied extensively. For example, an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride has been reported . This reaction is conducted via cascade diazotization/ N -trifluoroethylation reactions .Scientific Research Applications

Synthesis Applications

- Synthesis of Alpha2-adrenergic Agonists : A study detailed an efficient synthesis route for an alpha2-adrenergic agonist, medetomidine, starting from 1-(N,N-dimethylsulfamoyl)imidazole. This showcases the role of imidazole derivatives in synthesizing important pharmaceutical agents (Kudzma & Turnbull, 1991).

- Antifungal Agent Synthesis : Another research presented the synthesis and high efficacy of a 1H-imidazole hydrochloride derivative as an antifungal agent (Ogata et al., 1983).

- Synthesis of Anticonvulsant Agents : The potential of 1-(naphthylalkyl)-1H-imidazoles as anticonvulsant agents was demonstrated, emphasizing the diverse medicinal applications of imidazole derivatives (Walker, Wallach, & Hirschfeld, 1981).

Pharmacological Applications

- Estrogen Receptor Ligands and COX Inhibitors : A study synthesized 1H-imidazoles and tested them for activity in estrogen receptor-positive cells. Some derivatives exhibited antiproliferative effects against breast cancer cell lines, and strong inhibitory effects on cyclooxygenase enzymes (Wiglenda et al., 2005).

Material Science Applications

- Corrosion Inhibition : Imidazole derivatives were explored for their corrosion inhibition efficacy on mild steel, showcasing their potential in industrial applications (Prashanth et al., 2021).

Miscellaneous Applications

- Diazotransfer Reagent : Imidazole-1-sulfonyl azide hydrochloride was developed as a diazotransfer reagent, highlighting its utility in organic synthesis (Goddard-Borger & Stick, 2007).

- Proton-conducting Membranes : Imidazole functionalized copolymers were synthesized and used in blend membranes for fuel cells, underlining the role of imidazole derivatives in advanced material development (Campagne et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “2,2,2-Trifluoroethyl p-toluenesulfonate”, indicates that it is combustible, harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to wash thoroughly after handling .

Future Directions

The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This suggests that the study and application of “4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride” and similar compounds will continue to be a significant area of research in the future.

Properties

IUPAC Name |

5-(2,2,2-trifluoroethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2.ClH/c6-5(7,8)1-4-2-9-3-10-4;/h2-3H,1H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDFORBSFGDQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

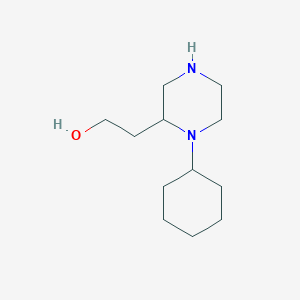

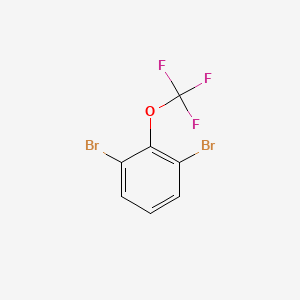

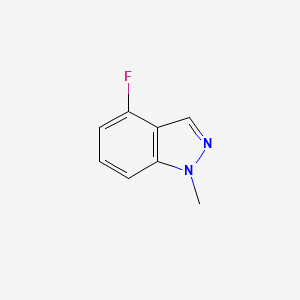

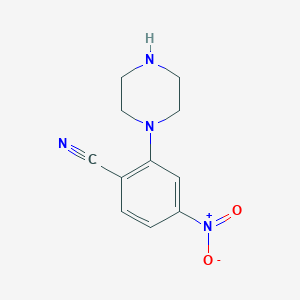

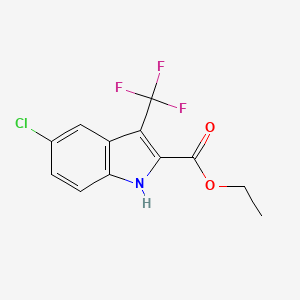

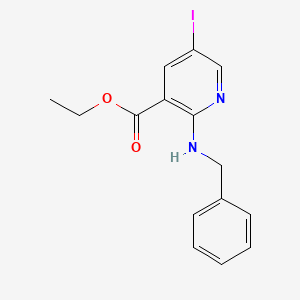

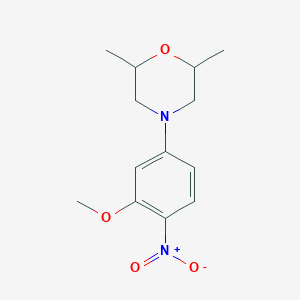

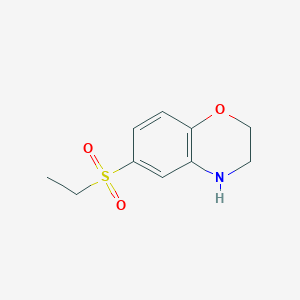

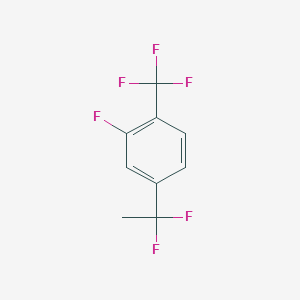

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.